BenchChemオンラインストアへようこそ!

Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate

spirocyclic building block Boc protection regiochemistry differential functionalization

Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate (CAS 885268-42-8) is a mono-Boc-protected spirocyclic diamine comprising a pyrrolidine ring (N2, Boc-protected) and a piperidine ring (N7, free secondary amine) connected via a quaternary spiro carbon. With a molecular formula of C₁₃H₂₄N₂O₂ and molecular weight of 240.34 g/mol, this compound serves as a conformationally constrained building block in medicinal chemistry, offering one differentially protected amine for regioselective elaboration.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 885268-42-8
Cat. No. B1391409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
CAS885268-42-8
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCCNC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13/h14H,4-10H2,1-3H3
InChIKeyOGAFPCPHUIPWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate (CAS 885268-42-8): Procurement-Grade Spirocyclic Diamine Building Block for Medicinal Chemistry


Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate (CAS 885268-42-8) is a mono-Boc-protected spirocyclic diamine comprising a pyrrolidine ring (N2, Boc-protected) and a piperidine ring (N7, free secondary amine) connected via a quaternary spiro carbon [1]. With a molecular formula of C₁₃H₂₄N₂O₂ and molecular weight of 240.34 g/mol, this compound serves as a conformationally constrained building block in medicinal chemistry, offering one differentially protected amine for regioselective elaboration [2]. Its XLogP3-AA of 1.4 and topological polar surface area (TPSA) of 41.6 Ų place it within favorable drug-like physicochemical space for lead optimization programs [1].

Why Generic Substitution of Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate with Close Analogs Fails in Synthetic Programs


The specific regiochemistry of Boc protection on the pyrrolidine nitrogen (N2) rather than the piperidine nitrogen (N7) is the critical determinant of synthetic utility. The 7-position regioisomer (CAS 236406-61-4, Boc at N7) presents a different LogP (1.42–2.26 vs. 1.4 for the target) [1] and exposes a sterically and electronically distinct secondary amine for subsequent functionalization [2]. The 2,8-diazaspiro[4.5]decane scaffold (CAS 176-67-0) shifts nitrogen placement entirely, altering the dihedral angle between ring systems and yielding a different ACD/LogP of 0.33 . Even the unprotected parent diamine (CAS 40865-50-7) cannot substitute because its markedly lower LogP of 0.29 and smaller TPSA of 24.06 Ų produce fundamentally different physicochemical properties . The following quantitative evidence demonstrates why this specific compound must be specified in procurement decisions.

Quantitative Differentiation Evidence: Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate vs. Closest Analogs


Regiochemical Differentiation: Boc at N2 (Pyrrolidine) vs. N7 (Piperidine) – LogP and TPSA Comparison

The target compound (Boc at N2-pyrrolidine, free N7-piperidine) exhibits XLogP3-AA of 1.4 and TPSA of 41.6 Ų [1]. The regioisomer tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 236406-61-4, Boc at N7-piperidine, free N2-pyrrolidine) shows LogP values ranging from 1.42 to 2.26 depending on the computational method, with a TPSA of 41.57 Ų [2]. While TPSA values are nearly identical (Δ = 0.03 Ų), the up to 0.86 log unit difference in LogP reflects distinct solvation and partitioning behavior arising from differential exposure of the more basic piperidine NH versus the less basic pyrrolidine NH to the aqueous environment.

spirocyclic building block Boc protection regiochemistry differential functionalization

Lipophilicity Modulation: Boc Protection Increases LogP by +1.11 vs. Unprotected Parent Diamine

Installation of the Boc group at N2 increases the computed XLogP from 0.29 (parent 2,7-diazaspiro[4.5]decane, CAS 40865-50-7) to 1.4 (target compound) [1], a delta of +1.11 log units. The TPSA concomitantly increases from 24.06 Ų to 41.6 Ų (Δ = +17.54 Ų), reflecting the addition of the carbamate moiety. The parent diamine has two hydrogen bond donors (HBD = 2) and two acceptors (HBA = 2), whereas the Boc-protected target has HBD = 1 and HBA = 3 [1], fundamentally altering hydrogen-bonding capacity.

Boc protection lipophilicity engineering drug-likeness optimization

Scaffold Geometry: 2,7- vs. 2,8-Diazaspiro[4.5]decane – Impact on Boiling Point and Conformational Profile

The 2,7-diazaspiro[4.5]decane scaffold places the piperidine nitrogen at the 7-position (γ to spiro carbon), whereas the 2,8-diazaspiro[4.5]decane scaffold (CAS 176-67-0) places it at the 8-position (δ to spiro carbon). This positional shift alters the parent scaffold boiling point from 213.6 °C (2,7-isomer) to 228.9 °C (2,8-isomer, Δ = +15.3 °C) and changes ACD/LogP from 0.29 to 0.33 . The 2,8-isomer has zero freely rotatable bonds in its parent form versus two in the Boc-protected 2,7-target, indicating a more conformationally restricted core that impacts the vectorial presentation of substituents in drug–target interactions.

spirocyclic scaffold geometry nitrogen positional isomerism conformational constraint

Commercial Purity and Quality Assurance: ≥98% (HPLC/NMR) with Multi-Batch Certificate of Analysis Availability

The target compound is commercially available at ≥98% purity from Aladdin Scientific (Cat. T590524, storage at 2–8 °C, protected from light, desiccated) and at 97% from AKSci (Cat. 4167AC) . Bidepharm (Cat. BD160856) supplies the compound at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, the 7-position regioisomer (CAS 236406-61-4) is typically offered at 95–97% purity [1], and the 2,8-diazaspiro analog (CAS 336191-17-4) at ≥95% (NMR) . The hydrochloride salt form (CAS 948556-06-7) is available at 95% purity , introducing additional counterion variability (MW 276.8 vs. 240.34 for free base) that must be accounted for in reaction stoichiometry.

procurement specification purity grade comparison quality assurance

Validated Scaffold: 2,7-Diazaspiro[4.5]decane Core Delivers Nanomolar Kinase Inhibition in Clinical-Stage Programs

The 2,7-diazaspiro[4.5]decane scaffold—the core accessible upon Boc deprotection of the target compound—has been validated in multiple kinase inhibitor programs. GSK2850163, a (5R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro[4.5]decane-7-carboxamide derivative, inhibits IRE1α kinase activity with IC₅₀ = 20 nM and RNase activity with IC₅₀ = 200 nM . Separately, a 2,7-diazaspiro[4.5]decan-3-one derivative inhibits RIPK1 with IC₅₀ = 92 nM . In antifungal applications, a high-content screen of 20,000 compounds identified diazaspiro-decane structural analogs as the predominant bioactive chemotype against Candida albicans biofilm formation and filamentation [1]. While the 2,8-diazaspiro[4.5]decane scaffold has also produced potent inhibitors—e.g., sEH inhibitors [2] and T-type calcium channel antagonists [3]—the 2,7-regioisomer specifically enables substitution at both the pyrrolidine N2 and piperidine N7 positions with distinct vectors, a topological feature exploited in the dual kinase/RNase IRE1α pharmacophore.

kinase inhibitor scaffold IRE1α RIPK1 structure-activity relationship

Optimal Application Scenarios for Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate Derived from Quantitative Differentiation Evidence


Regioselective Synthesis of N7-Functionalized 2,7-Diazaspiro[4.5]decane Libraries via Piperidine NH Elaboration

The free N7-piperidine amine (pKa ~11.32 for parent scaffold) permits direct alkylation, reductive amination, sulfonylation, or amide coupling without need for orthogonal deprotection. This contrasts with the 7-Boc regioisomer (CAS 236406-61-4), which requires a deprotection step to access the N7 site. According to Allen et al. (2013), direct mono-carbamoylation of the parent diamine is inefficient, and selective mono-Boc variants are best obtained via differential deprotection of doubly Boc-protected intermediates [1]. Procuring the pre-formed 2-Boc-mono-protected compound bypasses this low-yielding step, saving 1–2 synthetic transformations per library member.

Kinase Inhibitor Lead Optimization Leveraging the 2,7-Diazaspiro[4.5]decane Pharmacophore

The GSK2850163 co-crystal structure (PDB 4YZ9) demonstrates that the 2,7-diazaspiro[4.5]decane scaffold positions the N7-carboxamide substituent into the IRE1α kinase back pocket while the N2-benzyl group occupies a lipophilic front pocket, achieving IRE1α kinase IC₅₀ = 20 nM [2]. The target compound's Boc group serves as a temporary protecting group that, upon removal, liberates the N2-pyrrolidine for SAR exploration. This application scenario is directly supported by the class-level inference evidence in Section 3, Evidence Item 5.

Conformationally Constrained Fragment-Based Drug Discovery (FBDD) with sp³-Rich Scaffolds

The spirocyclic architecture of 2,7-diazaspiro[4.5]decane introduces three-dimensionality with a high fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with clinical success rates in drug development [3]. The target compound's XLogP of 1.4 and TPSA of 41.6 Ų [4] place it within optimal fragment-like property space (MW < 250, LogP 1–3, TPSA < 60 Ų). Compared to the 2,8-isomer scaffold (parent LogP 0.33), the 2,7-scaffold's higher inherent lipophilicity may be advantageous for targets with hydrophobic binding pockets, reducing the number of lipophilic modifications needed during hit-to-lead optimization.

Multi-Gram Scale-Up for Parallel Library Synthesis with Defined QC Specifications

The compound is available from multiple vendors at ≥97% purity with batch-specific CoA documentation (NMR, HPLC, GC) , supporting reproducibility across multi-gram scale-up campaigns. Fluorochem offers stock availability at the 5 g and 10 g scale , while AKSci provides 1 g and 5 g options . The defined storage conditions (2–8 °C, protected from light, desiccated) and GHS classification (H315, H319, H335; Warning) [4] provide clear handling protocols suitable for industrial medicinal chemistry environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.